![molecular formula C18H12ClN3S B2726605 4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine CAS No. 851176-00-6](/img/structure/B2726605.png)

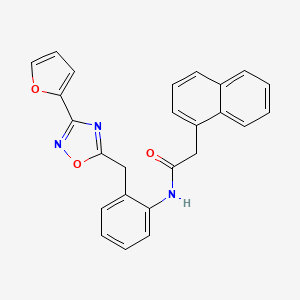

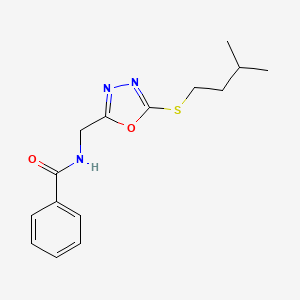

4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine

カタログ番号 B2726605

CAS番号:

851176-00-6

分子量: 337.83

InChIキー: QYOWLMKMNGKKPY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H12ClN3S and a molecular weight of 337.83 . It is used for proteomics research .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring linked to a pyridine . The molecular formula is C18H12ClN3S .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 215.49°C, a predicted boiling point of 439.7°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.69 .科学的研究の応用

Nonlinear Optical (NLO) Properties and Electronic Analysis

- NLO and Electronic Exploration : Thiopyrimidine derivatives, including structures similar to 4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine, have been extensively studied for their nonlinear optical (NLO) properties. These compounds exhibit significant NLO character, making them suitable for optoelectronic applications. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses provide insights into their structural parameters, natural bonding orbital (NBO) analysis, and molecular electronic potential, confirming their potential in high-tech applications (Hussain et al., 2020).

Synthesis and Characterization of Pyrimidine Derivatives

- Synthesis Techniques : The synthesis and reactions of various pyrimidine derivatives, including thieno[2,3-d]pyrimidines, have been explored to produce compounds with high biological activities. These activities include adenosine kinase inhibition, antileukemia, and anticancer properties. The synthesis approach often involves chloroacetylation and nucleophilic substitution reactions to yield biologically active molecules (El-Gazzar et al., 2006).

Antimicrobial and Antifungal Activities

- Biological Activities : Novel pyrimidine salts have shown antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents. Studies have demonstrated that certain derivatives exhibit significant inhibition against various microorganisms, highlighting their relevance in medical research and pharmaceutical development (Mallikarjunaswamy et al., 2013).

Anticancer and Anti-inflammatory Agents

- Anticancer and Anti-inflammatory Properties : Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, making them candidates for further exploration in drug development (Tolba et al., 2018).

Antiviral Applications

- Hepatitis B Virus (HBV) Capsid Assembly : Heteroaryldihydropyrimidines (HAPs), related to the thieno[2,3-d]pyrimidine structure, have demonstrated antiviral properties by inhibiting the production of HBV virions. These compounds activate and can misdirect HBV capsid assembly, showcasing their potential as novel antiviral agents (Stray et al., 2005).

作用機序

特性

IUPAC Name |

4-chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3S/c1-11-14(12-6-3-2-4-7-12)15-16(19)21-17(22-18(15)23-11)13-8-5-9-20-10-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOWLMKMNGKKPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(E)-4-(3'-chlorophenyl)-4-oxo-2-butenoic acid

191014-74-1; 191015-04-0

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)